3-(N-Boc-氨基甲基)氮杂环丁烷

描述

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared from enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be adapted for the synthesis of tert-butyl N-(azetidin-3-ylmethyl)carbamate . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including protection and deprotection strategies indicates a possible synthetic route for tert-butyl N-(azetidin-3-ylmethyl)carbamate .

Molecular Structure Analysis

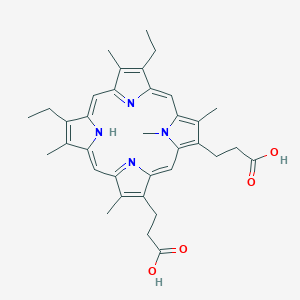

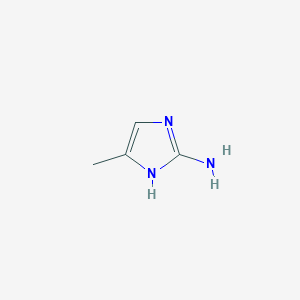

The molecular structure of tert-butyl N-(azetidin-3-ylmethyl)carbamate would likely feature an azetidine ring, which is a four-membered nitrogen-containing ring. The papers discuss the reactivity of azetidine and its use in generating various cyclic compounds, which could provide insights into the molecular structure and reactivity of tert-butyl N-(azetidin-3-ylmethyl)carbamate .

Chemical Reactions Analysis

The tert-butanesulfinyl group mentioned in the papers is known to activate imines for the addition of nucleophiles and serves as a chiral directing group . This could be relevant for the chemical reactions involving tert-butyl N-(azetidin-3-ylmethyl)carbamate. Additionally, the silylmethyl-substituted azetidine's reactivity with nitriles and carbonyl substrates to form various cyclic products could suggest potential reactions for tert-butyl N-(azetidin-3-ylmethyl)carbamate .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl N-(azetidin-3-ylmethyl)carbamate are not directly discussed, the properties of similar compounds can be inferred. For example, the tert-butanesulfinyl group's ability to be cleaved by acid treatment after nucleophilic addition could indicate similar reactivity for tert-butyl N-(azetidin-3-ylmethyl)carbamate . The synthesis of related carbamate compounds and their intermediates suggests that tert-butyl N-(azetidin-3-ylmethyl)carbamate may have similar solubility and stability characteristics .

科学研究应用

合成新型氮杂环丁烷和氧杂环丁烷氨基酸衍生物

该化合物用于合成含有氮杂环丁烷和氧杂环丁烷环的新型杂环氨基酸衍生物 . 起始的(N-Boc-氮杂环丁烷-3-亚基)乙酸酯由(N-Boc)氮杂环丁烷-3-酮经DBU催化的Horner-Wadsworth-Emmons反应得到,然后与NH-杂环进行aza-迈克尔加成反应,得到目标官能化的3-取代3-(乙酰氧基甲基)氮杂环丁烷 .

药物开发的药效团

氮杂环丁烷在氮杂杂环分子中被用于各种天然和合成产品,表现出各种生物活性 . 后者被广泛用作药物开发的重要药效团 .

δ-氨基酸氧杂环丁烷衍生物的合成

许多报道专门介绍了δ-氨基酸氧杂环丁烷衍生物的合成以及物理化学和代谢性质的评价 .

氮杂环丁烷的反应性

氮杂环丁烷的反应性是由相当大的环张力驱动的,而另一方面,该环比相关的氮杂环丙烷稳定得多 . 这意味着在适当的反应条件下,既可以方便地处理,也可以触发独特的反应性 .

新型[2+2]环加成反应的发明

近年来最重要的进展之一是发明了用于氮杂环丁烷合成的新的[2+2]环加成反应 .

金属化氮杂环丁烷的应用

实用的C(sp3)–H官能化

作用机制

Target of Action

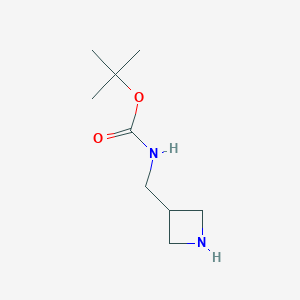

3-(N-Boc-aminomethyl)azetidine, also known as tert-butyl N-(azetidin-3-ylmethyl)carbamate or 3-Boc-aminomethylazetidine, is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties . .

Biochemical Pathways

Given its role as a building block in the synthesis of nitrogen-containing compounds, it may be involved in various biochemical pathways depending on the specific compounds it helps to form .

Pharmacokinetics

Its water solubility is reported to be slight , which could potentially impact its bioavailability.

Action Environment

The action, efficacy, and stability of 3-(N-Boc-aminomethyl)azetidine can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature.

属性

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLUHRBHXXGWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571807 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91188-15-7 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。